7-(Methylthio)-1H-indole
Overview
Description
7-(Methylthio)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a methylthio group (-SCH3) attached to the seventh position of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylthio)-1H-indole typically involves the introduction of a methylthio group to the indole ring. One common method is the reaction of indole with methylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-(Methylthio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent indole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Indole.
Substitution: Halogenated indoles.
Scientific Research Applications
7-(Methylthio)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Methylthio)-1H-indole involves its interaction with various molecular targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The indole ring can interact with aromatic residues in proteins, affecting their function and activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Indole: The parent compound without the methylthio group.
5-Methylthio-1H-indole: A similar compound with the methylthio group at the fifth position.
7-Methoxy-1H-indole: A compound with a methoxy group instead of a methylthio group at the seventh position.
Comparison:
7-(Methylthio)-1H-indole: is unique due to the presence of the methylthio group at the seventh position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives.
5-Methylthio-1H-indole: may have different reactivity and biological properties due to the position of the methylthio group.
7-Methoxy-1H-indole: has different electronic and steric properties due to the methoxy group, leading to variations in its chemical and biological behavior.
Properties
IUPAC Name |
7-methylsulfanyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFEYGEQAVLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600584 | |
Record name | 7-(Methylsulfanyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936902-07-7 | |
Record name | 7-(Methylsulfanyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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